molecular formula C15H14N2O B8208492 (R)-4-Phenyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole

(R)-4-Phenyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole

Cat. No.: B8208492
M. Wt: 238.28 g/mol
InChI Key: QHDYXGFBKSWSIR-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-4-Phenyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole is a chiral oxazoline derivative. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and catalysis. The presence of both phenyl and pyridinyl groups in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Phenyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a phenyl-substituted aldehyde with a pyridin-2-ylmethylamine in the presence of a suitable catalyst. The reaction is often carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

®-4-Phenyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxazoles, while reduction can produce dihydro derivatives.

Scientific Research Applications

®-4-Phenyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-4-Phenyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • ®-4-Methyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole
  • ®-4-Phenyl-2-(pyridin-2-ylmethyl)-4,5-dihydrothiazole

Uniqueness

®-4-Phenyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole is unique due to the combination of its chiral oxazoline ring and the presence of both phenyl and pyridinyl groups. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .

Properties

IUPAC Name

(4R)-4-phenyl-2-(pyridin-2-ylmethyl)-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c1-2-6-12(7-3-1)14-11-18-15(17-14)10-13-8-4-5-9-16-13/h1-9,14H,10-11H2/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHDYXGFBKSWSIR-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)CC2=CC=CC=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N=C(O1)CC2=CC=CC=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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